3-(1-Aminomethyl-1-ethylpropyl)-aniline
Description
3-(1-Aminomethyl-1-ethylpropyl)-aniline is a branched aromatic amine with a complex aliphatic substituent. Its structure comprises a benzene ring substituted at the meta position with a tertiary amine-containing alkyl chain (1-aminomethyl-1-ethylpropyl group). This unique branching imparts distinct physicochemical properties, such as altered solubility, steric hindrance, and reactivity compared to simpler aniline derivatives.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[3-(aminomethyl)pentan-3-yl]aniline |
InChI |
InChI=1S/C12H20N2/c1-3-12(4-2,9-13)10-6-5-7-11(14)8-10/h5-8H,3-4,9,13-14H2,1-2H3 |
InChI Key |
BFBGRZKNCZXQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 3-(1-Aminomethyl-1-ethylpropyl)-aniline may exhibit anticancer properties. For instance, research has demonstrated that certain aniline derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that 3-(1-Aminomethyl-1-ethylpropyl)-aniline could serve as a scaffold for developing new anticancer agents.
Structure-Activity Relationship Studies
The compound's structure allows for various modifications that can enhance its biological activity. Structure-activity relationship (SAR) analyses have been used to identify key functional groups that influence the compound's efficacy against specific targets in cancer therapy . Understanding these relationships helps in designing more potent derivatives.
Organic Synthesis
Multicomponent Reactions
3-(1-Aminomethyl-1-ethylpropyl)-aniline has been utilized in multicomponent reactions, specifically the Petasis reaction, which involves the coupling of amines, aldehydes, and boronic acids to produce complex secondary amines . The ability to participate in such reactions highlights its utility as a versatile building block in organic synthesis.
Photoredox Catalysis
The compound has also been explored in photoredox-catalyzed reactions, where it acts as a nucleophile in the formation of carbon-carbon bonds under visible light irradiation. This method has shown promise for synthesizing complex organic molecules efficiently .
Materials Science
Epoxy Resins and Coatings
3-(1-Aminomethyl-1-ethylpropyl)-aniline can be employed as a hardener in epoxy resin formulations. Its application in civil engineering includes use in flooring systems, coatings for corrosion protection, and adhesives . The compound's amine functionality contributes to the curing process of epoxy resins, enhancing their mechanical properties and durability.
Environmental Impact and Safety
While exploring the applications of 3-(1-Aminomethyl-1-ethylpropyl)-aniline, it is crucial to consider its environmental impact. The production and use of this compound should comply with safety regulations to minimize potential risks to human health and the environment.
Case Studies
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges: The synthesis of 3-(1-Aminomethyl-1-ethylpropyl)-aniline requires multi-step alkylation and protection-deprotection strategies, unlike simpler analogs synthesized via direct alkylation of aniline .
- Toxicity Data: While linear amines like 2-(3-Aminopropyl)aniline have established toxicity profiles (e.g., LD₅₀ in rodents), the branched analog’s toxicity remains unstudied.
- Computational Predictions : Molecular dynamics simulations suggest that the ethylpropyl branch increases lipophilicity (logP ≈ 2.5), making it a candidate for hydrophobic drug delivery systems. Experimental validation is pending .
Preparation Methods
Platinum-Carbon Catalysis Under Acidic Buffers
The hydrogenation of nitro intermediates represents a cornerstone in aniline derivative synthesis. A patented one-step method for structurally analogous N-(1-ethyl propyl)-3,4-dimethylaniline employs 3,4-dimethyl nitrobenzene, hydrogen gas, and 3-pentanone under platinum-carbon (2–4 wt% Pt) catalysis. Critical parameters include:
-
Temperature : 40–55°C (optimal at 50°C)
-
Pressure : 0.1–0.5 MPa H₂
-
Catalyst System : Pt/C paired with phosphoric acid–sodium dihydrogen phosphate buffer (pH 3)
This dual catalyst system suppresses side reactions, achieving 99.8% yield in 30 minutes. The buffer stabilizes protonation states, enhancing amine nucleophilicity while preventing over-reduction. Comparative studies show Pt/C outperforms Pd/C in preventing dehalogenation during nitro group reduction.
Solvent and pH Optimization
Aqueous base-mediated reductions using hydrazine demonstrate scalability for nitro-to-amine conversions. In a batch process, 2-nitro-6-(1-hydroxyethyl)-benzoic acid undergoes reduction in NaOH/water at 80°C, yielding 97% aniline product. Acidic workup (pH 5–8) facilitates crystallization, avoiding solvent-intensive extraction.
Reductive Amination Strategies
Ketone-Amine Condensation
The target compound’s branched alkyl chain originates from 3-pentanone condensation with primary amines. Patent CN104250215A details a reductive amination pathway where:
-
3,4-Dimethyl nitrobenzene undergoes nitro reduction to aniline.
-
In situ condensation with 3-pentanone forms the Schiff base.
This method’s efficiency hinges on suppressing imine hydrolysis, achieved via controlled water activity in the phosphoric acid buffer.
Borohydride-Mediated Reduction
Sodium cyanoborohydride in methanol/acetic acid (pH 6–7) reduces imine intermediates at 25°C, though yields plateau at 85–90% due to competing ketone reduction. Transition-metal alternatives address this limitation.
Transition-Metal Catalyzed Hydroaminomethylation
Rhodium Complexes for Linear Selectivity
Rhodium(nbd)₂SbF₆ with BTPP ligand achieves >99:1 linear:branched selectivity in hydroaminomethylation of alkenes. Applied to 3-(1-ethylpropyl) derivatives, this method enables:
Key advantages include atom economy and stereochemical control, albeit requiring 50–100 ppm Rh loads for industrial viability.
Ruthenium-Catalyzed Asymmetric Synthesis
Chiral Ru(Phebox) complexes induce enantioselectivity (>90% ee) in amine alkylation, critical for pharmaceutical applications. However, substrate scope remains limited to aryl-substituted alkenes.
Nitro Group Reduction Techniques
Hydrazine in Aqueous Base
A scalable batch process reduces nitroarenes using hydrazine hydrate in NaOH (1–2 M) at 80–100°C. For 3-nitro-(1-ethylpropyl)benzene, this method achieves 95% conversion in 4 hours, with residual hydrazine removed via CuSO₄ quenching.
Catalytic Transfer Hydrogenation
Ammonium formate/Pd-C in ethanol effects nitro reduction at 70°C, avoiding high-pressure H₂. Yields reach 92%, though formate byproducts complicate purification.
Comparative Analysis of Methodologies
Key Observations :
Q & A
Q. What are the recommended synthetic routes for 3-(1-Aminomethyl-1-ethylpropyl)-aniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, analogous compounds like N-[3-(Trimethoxysilyl)propyl]aniline are synthesized using precursor alkylation or amination steps under controlled pH and temperature . Optimization requires Design of Experiments (DOE) frameworks to test variables (e.g., solvent polarity, catalyst loading, reaction time). For instance, factorial design can identify critical parameters affecting yield, as demonstrated in microbial degradation studies of aniline derivatives . Purification via column chromatography or recrystallization should be validated using TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(1-Aminomethyl-1-ethylpropyl)-aniline?
- Methodological Answer :
- NMR : Resolves substituent positioning and confirms aminomethyl/ethylpropyl branching via H and C chemical shifts.
- IR : Identifies primary amine (-NH) stretches (~3300–3500 cm) and C-N vibrations.
- HPLC/GC-MS : Validates purity and quantifies trace impurities (e.g., unreacted precursors) .
- UV-Vis : Monitors electronic transitions (e.g., λmax ~235–288 nm for similar aniline derivatives) .
Q. What storage conditions ensure long-term stability of 3-(1-Aminomethyl-1-ethylpropyl)-aniline?
- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (N/Ar) to prevent oxidation or hydrolysis. Stability assessments should include periodic HPLC analysis to detect degradation products (e.g., Schiff bases from amine oxidation) . Desiccants like silica gel mitigate moisture-induced decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation pathway data for 3-(1-Aminomethyl-1-ethylpropyl)-aniline under varying environmental conditions?
- Methodological Answer : Contradictions arise from divergent degradation mechanisms (e.g., bacterial vs. abiotic pathways). Use isotopic labeling (e.g., N) to track amine group fate in microbial assays . Compare aerobic/anaerobic degradation kinetics via LC-MS and monitor intermediates (e.g., catechol derivatives). Controlled bioreactor studies with defined bacterial consortia (e.g., Pseudomonas spp.) can isolate pathway-specific enzymes .
Q. What strategies optimize selective functionalization of the aminomethyl group in 3-(1-Aminomethyl-1-ethylpropyl)-aniline for derivatization studies?
- Methodological Answer : Protect the aromatic amine (-NH) using Boc (tert-butoxycarbonyl) groups to direct reactivity toward the aliphatic amine. Catalytic systems like Pd/C or Ru complexes enable selective alkylation/acylation. For example, silane-modified anilines undergo selective silylation at the aliphatic amine under mild conditions . Reaction progress should be monitored via in-situ FTIR or <sup>19</sup>F NMR (if fluorinated reagents are used).
Q. How can researchers design experiments to identify and quantify synthetic by-products or impurities in 3-(1-Aminomethyl-1-ethylpropyl)-aniline?
- Methodological Answer :
- Step 1 : Use high-resolution MS (HRMS) or TOF-MS to detect low-abundance impurities (e.g., N-alkylated by-products).
- Step 2 : Compare retention times and fragmentation patterns against reference standards (e.g., EP-grade impurity markers for nitroaniline derivatives) .
- Step 3 : Quantify impurities via calibration curves using spiked samples. For example, nitro-containing by-products can be quantified using UV absorbance at 255 nm .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for the physicochemical properties of 3-(1-Aminomethyl-1-ethylpropyl)-aniline?
- Methodological Answer :
- Re-evaluate computational models : Cross-validate density functional theory (DFT)-predicted logP or pKa values with experimental measurements (e.g., shake-flask logP determination) .
- Control experimental variables : Ensure purity (>98% via HPLC) and solvent consistency (e.g., dielectric effects in polar solvents).
- Collaborative validation : Compare results across labs using standardized protocols (e.g., ICH guidelines for melting point determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
